N,N'-(phenylmethanediyl)bis(3-methylbutanamide)
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Overview
Description
N,N’-(phenylmethanediyl)bis(3-methylbutanamide) is an organic compound with the molecular formula C17H26N2O2 and a molecular weight of 290.4005 . This compound is characterized by the presence of two amide groups connected via a phenylmethane bridge, making it a bis-amide derivative. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(phenylmethanediyl)bis(3-methylbutanamide) typically involves the reaction of 3-methylbutanamide with benzyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amide nitrogen attacks the benzyl chloride, resulting in the formation of the bis-amide product .
Industrial Production Methods
Industrial production of N,N’-(phenylmethanediyl)bis(3-methylbutanamide) often employs catalytic processes to enhance yield and efficiency. Copper-based metal-organic frameworks have been used to promote oxidative couplings, achieving high conversion rates and yields . This method is considered environmentally friendly and economically viable.
Chemical Reactions Analysis
Types of Reactions
N,N’-(phenylmethanediyl)bis(3-methylbutanamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The phenylmethane bridge can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N,N’-(phenylmethanediyl)bis(3-methylbutanamide) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N’-(phenylmethanediyl)bis(3-methylbutanamide) involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-3-methylbenzamide:
N,N’-diphenyl-N,N’-bis(3-methylphenyl)-1,1’-biphenyl-4,4’-diamine: Used in optoelectronic applications.
Uniqueness
N,N’-(phenylmethanediyl)bis(3-methylbutanamide) is unique due to its bis-amide structure, which imparts distinct chemical and physical properties. This makes it suitable for specific applications in research and industry that similar compounds may not be able to fulfill .
Properties
IUPAC Name |
3-methyl-N-[(3-methylbutanoylamino)-phenylmethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-12(2)10-15(20)18-17(14-8-6-5-7-9-14)19-16(21)11-13(3)4/h5-9,12-13,17H,10-11H2,1-4H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGXNWPELXIUBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(C1=CC=CC=C1)NC(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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